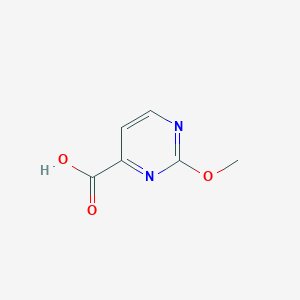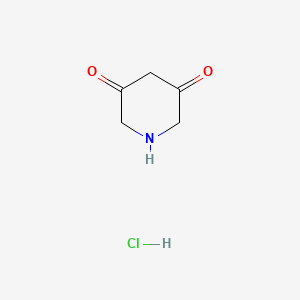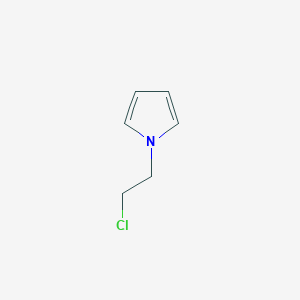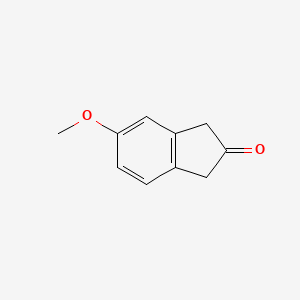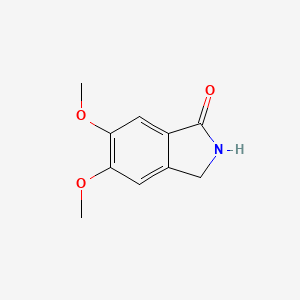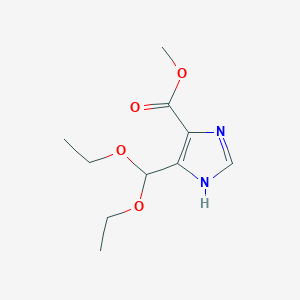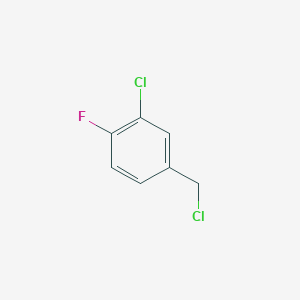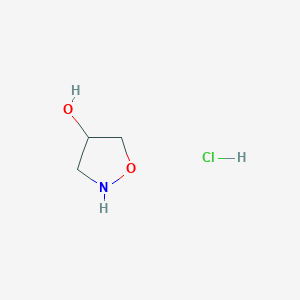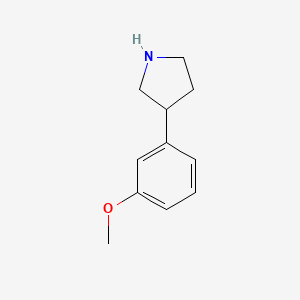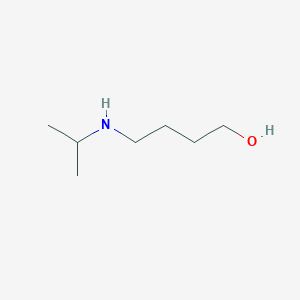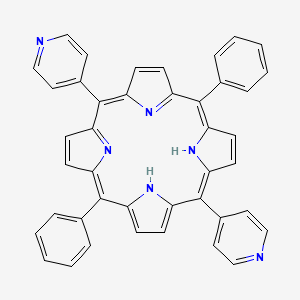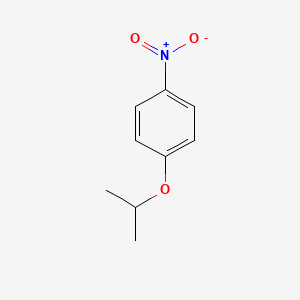
1-Isopropoxy-4-nitrobenzene
Descripción general
Descripción
1-Isopropoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as p-Nitrocumene .
Molecular Structure Analysis
The molecular structure of 1-Isopropoxy-4-nitrobenzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 181.189 Da and the monoisotopic mass is 181.073898 Da .Physical And Chemical Properties Analysis
1-Isopropoxy-4-nitrobenzene has a density of 1.1±0.1 g/cm3, a boiling point of 285.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.4±3.0 kJ/mol and a flash point of 129.2±21.8 °C . The index of refraction is 1.526, and the molar refractivity is 48.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Cooperativity in Cytochrome P450
1-Isopropoxy-4-nitrobenzene demonstrates cooperativity with cytochrome P450 1A2. This compound exhibits multiphasic kinetics in its interaction with cytochrome P450, suggesting structural changes and binding interactions. Such studies are crucial in understanding drug metabolism and enzyme kinetics (Isin, Sohl, Eoff, & Guengerich, 2008).
Nitrobenzene Reduction in Wastewater Treatment
The compound plays a role in the chemical reduction of nitrobenzene, a major environmental pollutant, to aniline in wastewater treatment. This process utilizes zerovalent iron and offers insights into sustainable wastewater management strategies (Mantha, Taylor, Biswas, & Bewtra, 2001).
Role in Nitrobenzene Degradation
1-Isopropoxy-4-nitrobenzene is involved in the degradation of nitrobenzene through Fenton's reagent, leading to various phenolic products. This process is significant for understanding and improving methods for water treatment and pollution remediation (Carlos et al., 2008).
Synthesis and Chemical Reactions
The synthesis of 2-isopropoxy-4-nitrobenzoic acid from 1-Isopropoxy-4-nitrobenzene provides insights into organic synthesis processes and chemical reaction mechanisms. Such studies are essential in the field of organic chemistry and material science (Nué-Martínez, Alkorta, & Dardonville, 2021).
Electrochemical Reduction Studies
1-Isopropoxy-4-nitrobenzene is used in electrochemical studies to understand the reduction processes of nitrobenzene and related compounds. Such research is pivotal in electrochemistry and environmental science (Silvester et al., 2006).
Adsorption and Environmental Applications
Studies involving 1-Isopropoxy-4-nitrobenzene contribute to understanding adsorption mechanisms, particularly in removing nitrobenzene from water. This research is crucial for environmental cleanup and pollution control (Mousavi et al., 2020).
Safety And Hazards
When handling 1-Isopropoxy-4-nitrobenzene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
1-nitro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOJVDNLACMALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504794 | |
| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropoxy-4-nitrobenzene | |
CAS RN |
26455-31-2 | |
| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



